N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Description
N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a heterocyclic compound featuring a naphtho[2,1-b]furan core linked to an acetamide group substituted with a 4-methylphenyl moiety. This structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H17NO2/c1-14-6-9-17(10-7-14)22-20(23)12-16-13-24-19-11-8-15-4-2-3-5-18(15)21(16)19/h2-11,13H,12H2,1H3,(H,22,23) |
InChI Key |
MSIUOBRMPLFCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a compound belonging to the naphthofuran class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features a naphtho[2,1-b]furan core substituted with a 4-methylphenyl group and an acetamide moiety. This unique structure is pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of naphtho[2,1-b]furan exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µM |
| This compound | S. aureus | 75 µM |
These findings suggest that the compound's structural characteristics contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Activity
The anticancer potential of naphtho[2,1-b]furan derivatives has been extensively studied. The compound has shown promising results in vitro against several cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of various naphthofuran compounds on HCT116 human colon cancer cells, this compound exhibited significant antiproliferative activity:
- IC50 Value : 15 µM (indicating effective inhibition of cancer cell growth)
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The anti-inflammatory effects are likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.
Comparison with Similar Compounds
Structural Analogues of Naphtho[2,1-b]furan Acetamides
The following table summarizes key structural analogs, their substituents, and available
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in compounds 4 and 5a-d) may enhance antibacterial activity by increasing electrophilicity . Bulkier substituents (e.g., benzylidenehydrazinyl in 5a-d) could influence solubility and membrane permeability .
Synthetic Routes :
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
